molecular formula C13H15N3O3S B2512329 Ethyl 2-((7-methyl-4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)propanoate CAS No. 306979-27-1

Ethyl 2-((7-methyl-4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)propanoate

Cat. No.: B2512329
CAS No.: 306979-27-1
M. Wt: 293.34
InChI Key: YGVLDIJWAATPQV-UHFFFAOYSA-N
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Description

Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate (CAS: 306978-51-8) is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazine core substituted with a methyl group at position 7 and a sulfanyl-linked ethyl propanoate side chain. Its molecular formula is C₁₂H₁₃N₃O₃S, with a molecular weight of 279.32 g/mol . The compound’s structure has been validated via X-ray crystallography, likely employing SHELX software for refinement .

Properties

IUPAC Name

ethyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-4-19-11(17)9(3)20-12-14-10-6-5-8(2)7-16(10)13(18)15-12/h5-7,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVLDIJWAATPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC(=O)N2C=C(C=CC2=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate involves several steps, typically starting with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core. This core is then functionalized with a sulfanyl group and further esterified to form the final product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen atoms or introduce hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate. For instance, a related compound demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These studies reported IC50 values ranging from 1.9 to 7.52 μg/mL for various derivatives tested against these cell lines .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications to the sulfanyl group significantly influence biological activity. For example, variations in side chains can lead to substantial differences in potency against cancer cells. The flexibility and electronic properties of these side chains are critical for optimal interaction with target sites within the cancer cells.

Study 1: Synthesis and Evaluation

A study synthesized a series of derivatives based on the core structure of ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate. These derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications led to enhanced activity profiles compared to the parent compound. Specifically, compounds with larger or more polar side chains exhibited improved solubility and bioavailability without compromising their anticancer efficacy .

Study 2: In Vivo Efficacy

In vivo studies have also been conducted using animal models to assess the therapeutic potential of related compounds. These studies demonstrated that administration of specific derivatives resulted in reduced tumor growth rates compared to controls. The findings suggest that these compounds not only inhibit cell proliferation in vitro but also exhibit promising efficacy in vivo, warranting further investigation into their clinical potential .

Mechanism of Action

The mechanism of action of Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Shifting the methyl group from position 7 to 9 (e.g., 306978-89-2 vs. 306978-51-8) may alter steric and electronic effects, influencing binding interactions in biological systems .
  • The benzoate derivative (896327-87-0) introduces aromaticity and hydrogen-bonding capacity, which could enhance target affinity .

Ethyl Propanoate-Based Agrochemicals

Ethyl propanoate derivatives are prevalent in agrochemicals, though their heterocyclic cores differ from the pyridotriazine system:

Compound Name Core Structure Use Molecular Formula Key Functional Groups
Quizalofop-P-ethyl Quinoxaline Herbicide C₁₉H₁₇ClN₂O₄ Quinoxalinyloxy-phenoxypropanoate
Fenoxaprop-ethyl Benzoxazole Herbicide C₁₈H₁₆ClNO₅ Benzoxazolyloxy-phenoxypropanoate
Target Compound Pyrido[1,2-a]triazine Undocumented C₁₂H₁₃N₃O₃S Pyridotriazine-sulfanylpropanoate

Key Observations :

  • Heterocyclic Core: The pyridotriazine ring in the target compound contrasts with benzoxazole or quinoxaline moieties in agrochemicals. These cores dictate target specificity; for example, quinoxaline derivatives inhibit acetyl-CoA carboxylase in grasses .
  • Sulfur Linkage : The sulfanyl group in the target compound may enhance stability or modulate reactivity compared to oxygen-based linkages in pesticides.

Complex Derivatives with Extended Functionality

A higher-molecular-weight derivative (CAS: 896322-07-9) incorporates a cyclopenta[b]thiophene system and additional thioamide linkage:

Property Target Compound Derivative (896322-07-9)
Molecular Formula C₁₂H₁₃N₃O₃S C₂₁H₂₂N₄O₄S₂
Molecular Weight 279.32 458.6
Structural Features Pyridotriazine-sulfanylpropanoate Cyclopenta[b]thiophene + thioamide + pyridotriazine

Key Observations :

  • Thiophene Integration : The cyclopenta[b]thiophene moiety introduces aromatic sulfur, which could influence redox properties or π-π stacking in biological environments .

Biological Activity

Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate (CAS No: 306979-27-1) is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate is C13H15N3O3SC_{13}H_{15}N_{3}O_{3}S, with a molecular weight of 293.34 g/mol. The compound features a pyrido[1,2-a][1,3,5]triazinone core that contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Interaction:

  • It may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing various biochemical processes.

2. Receptor Modulation:

  • The compound can interact with cell surface receptors, potentially modulating their activity and affecting downstream signaling pathways.

3. Gene Expression Regulation:

  • It may influence the expression of genes associated with critical biological functions, including cell proliferation and apoptosis.

Biological Activities

Research has highlighted several biological activities associated with Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate:

1. Antimicrobial Activity:

  • Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. The presence of the pyrido-triazine moiety is believed to enhance this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

2. Anticancer Properties:

  • Preliminary investigations suggest that this compound may have anticancer effects through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. Research on related compounds has shown promise in targeting specific cancer types by interfering with cell cycle regulation.

3. Antiviral Potential:

  • The structural characteristics of Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate suggest potential antiviral activity. Similar compounds have demonstrated the ability to inhibit viral replication by targeting viral enzymes or host cell pathways.

Research Findings

A summary of key studies exploring the biological activities of this compound is presented below:

StudyFindings
Investigated the synthesis and biological evaluation of related pyrido-triazine derivatives showing promising antimicrobial activity against Gram-positive and Gram-negative bacteria.
Reported on the anticancer effects of triazine derivatives in various cancer cell lines, highlighting their mechanism involving apoptosis induction and cell cycle arrest.
Examined the antiviral properties of similar compounds against influenza virus, demonstrating inhibition of viral replication in vitro.

Case Studies

Several case studies have further elucidated the biological significance of Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate:

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrido-triazine derivatives found that those with sulfanyl groups exhibited enhanced antimicrobial activity compared to their non-sulfanyl counterparts. The mechanism was attributed to increased membrane permeability leading to cell lysis.

Case Study 2: Cancer Cell Line Testing
In vitro tests on breast cancer cell lines revealed that treatment with Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate?

The compound is synthesized via nucleophilic substitution, where a sulfanyl group (-S-) is introduced to the pyridotriazine core. A typical route involves reacting 7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl derivatives with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux in acetone or ethanol . Optimization of reaction time and temperature is critical to avoid by-products like unreacted starting materials or over-alkylation.

Reaction Parameter Typical Conditions
SolventAcetone or ethanol
BasePotassium carbonate
TemperatureReflux (~60–80°C)
Reaction Time6–12 hours (monitored via TLC)

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the sulfanyl linkage and ester group. For example, the methyl group at position 7 in the pyridotriazine core appears as a singlet near δ 2.5 ppm in ¹H NMR .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (279.32 g/mol) and fragmentation patterns .
  • XRD (X-ray Diffraction) : For crystallographic validation using programs like SHELXL .

Q. How can researchers confirm the purity of this compound?

Purity is assessed via:

  • HPLC : Reverse-phase chromatography with a C18 column and UV detection at 254 nm.
  • Elemental Analysis : Matching calculated and observed C, H, N, S percentages (e.g., C: 51.60%, H: 4.70%, N: 15.04%, S: 11.47%) .
  • TLC : Monitoring reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can discrepancies in NMR data during structural elucidation be resolved?

Discrepancies often arise from tautomerism in the pyridotriazine ring or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm connectivity .
  • Variable Temperature NMR : To identify dynamic processes (e.g., rotamers of the ester group).
  • Comparative Analysis : Cross-referencing with spectra of structurally analogous compounds (e.g., ethyl 2-[(9-methyl-4-oxo-pyridotriazin-2-yl)sulfanyl]acetate, CAS 306978-89-2) .

Q. What computational approaches predict the biological targets of this compound?

  • Molecular Docking : Using crystal structures (if available from XRD) to model interactions with enzymes like kinases or proteases. Software such as AutoDock Vina can predict binding affinities .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlating substituent effects (e.g., methyl group at position 7) with bioactivity data from analogues .

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetone .
  • Catalysis : Transition metals (e.g., CuI) could facilitate sulfanyl group introduction .
  • Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes while maintaining yield .

Q. What strategies determine regioselectivity in sulfanyl group introduction?

Regioselectivity is influenced by:

  • Electronic Effects : Electron-deficient positions on the pyridotriazine ring are more reactive.
  • Steric Hindrance : Bulky substituents (e.g., 7-methyl group) direct the sulfanyl group to less hindered sites.
  • Precursor Design : Using protecting groups to block undesired positions .

Q. How is SHELX employed in crystallographic refinement for this compound?

SHELXL refines X-ray data by:

  • Least-Squares Minimization : Adjusting atomic coordinates and thermal parameters.
  • Twinned Data Handling : Robust algorithms for resolving crystal twinning, common in heterocyclic systems .
  • Validation Tools : Flagging outliers in bond lengths/angles (e.g., C-S bond ~1.78 Å) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Contradictions may arise from assay variability or impurities. Solutions include:

  • Dose-Response Curves : Repeating assays across multiple concentrations.
  • Metabolite Screening : Identifying degradation products via LC-MS .
  • Orthogonal Assays : Confirming activity using both enzymatic and cell-based tests.

Tables for Methodological Reference

Q. Table 1: Typical NMR Chemical Shifts (δ, ppm) for Key Functional Groups

Group ¹H NMR ¹³C NMR
7-Methyl (pyridotriazine)2.5 (s)22.1
Ester (-COOEt)4.2 (q), 1.3 (t)170.5 (C=O), 60.1 (OCH₂), 14.0 (CH₃)
Sulfanyl (-S-)-40.5 (C-S)

Source : Data inferred from analogous compounds in .

Q. Table 2: Common Impurities and Mitigation Strategies

Impurity Source Mitigation
Unreacted starting materialIncomplete substitutionExtended reaction time
Over-alkylated by-productsExcess ethyl bromopropanoateStoichiometric reagent control
Hydrolysis productsMoisture in reactionAnhydrous conditions

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